molecular formula C11H14BrN B1334083 4-(4-Bromophenyl)piperidine CAS No. 80980-89-8

4-(4-Bromophenyl)piperidine

Cat. No.: B1334083
CAS No.: 80980-89-8
M. Wt: 240.14 g/mol
InChI Key: ZKABWLFDCJKQRE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine is an organic compound with the molecular formula C11H14BrN. It consists of a piperidine ring substituted with a bromophenyl group at the fourth position.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Bromophenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)piperidine
  • 4-(4-Methoxyphenyl)piperidine
  • 4-(4-Fluorophenyl)piperidine

Comparison: 4-(4-Bromophenyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, methoxy, and fluoro analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

4-(4-Bromophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure

The compound this compound features a piperidine ring substituted with a bromophenyl group, which influences its biological interactions. The presence of the bromine atom on the phenyl ring enhances electron density, affecting its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with amino acid residues in proteins, modulating enzyme or receptor activity.
  • π-π Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity to target proteins .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study focusing on its derivative, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, demonstrated effective inhibition of Mycobacterium bovis growth at concentrations as low as 5 µM. This suggests potential applications in developing new treatments for tuberculosis .

Antiviral Activity

Compounds related to this compound have also shown antiviral properties. A series of piperidine derivatives were evaluated for their inhibitory effects on HIV-1, with some compounds achieving IC₅₀ values comparable to established antiviral drugs. This highlights the compound's potential in treating viral infections .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Analgesic Effects : Compounds derived from piperidine are known for their analgesic properties, making them candidates for pain management therapies.
  • Antipsychotic Activity : Some derivatives have been explored for their antipsychotic effects, indicating potential applications in psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Tuberculosis Inhibition :
    • Objective : To evaluate the effectiveness of 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol against Mycobacterium bovis.
    • Findings : Significant inhibition was observed at concentrations as low as 5 µM, indicating strong potential for further development as an anti-tuberculosis agent .
  • Antiviral Evaluation :
    • Objective : To assess the antiviral activity against HIV-1.
    • Results : Selected piperidine derivatives exhibited IC₅₀ values ranging from 73.01 nM to 94.10 nM, demonstrating comparable efficacy to existing treatments .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(4-Bromophenyl)piperidin-2-onePiperidine ring with a ketone groupDifferent pharmacological effects
4-(Phenyl)piperidine-4-carboxylic acidLacks bromine substitution on phenylDistinct reactivity profile
3-(4-Bromophenyl)pyrrolidine-3-carboxylic acidPyrrolidine ring instead of piperidineAltered biological activity

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic applications.

Properties

IUPAC Name

4-(4-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABWLFDCJKQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373748
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80980-89-8
Record name 4-(4-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80980-89-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solid mixture comprised of 2.65 g (16.4 mmol) of bromine adsorbed onto 5 g of Al2O3 was combined with a solid mixture of 1.05 g (6.56 mmol) of 4-phenylpiperidine adsorbed onto 5 g of Al2O3 and the combined mixture was stirred at rt for 2 h. The mixture was then put into a filter funnel and was eluted with CH2Cl2: EtOAc, 1:1 then CH2Cl2: MeOH:(2N NH3 in MeOH), 100:4:2 to give 1.0 g of the title compound.
Quantity
2.65 g
Type
reactant
Reaction Step One
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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